molecular formula C15H15NO4S B2371994 N-(4-ethoxybenzenesulfonyl)benzamide CAS No. 708290-01-1

N-(4-ethoxybenzenesulfonyl)benzamide

Cat. No.: B2371994
CAS No.: 708290-01-1
M. Wt: 305.35
InChI Key: JZUWMRHTBHLOON-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzenesulfonyl)benzamide (Chemical Formula: C₂₁H₂₀N₂O₄S; Molar Mass: 396.46 g/mol) is a sulfonamide derivative featuring a benzamide core linked to a 4-ethoxyphenylsulfonyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-20-13-8-10-14(11-9-13)21(18,19)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWMRHTBHLOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-ethoxybenzenesulfonyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxybenzenesulfonyl)benzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the gain of electrons or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxybenzenesulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzenesulfonyl)benzamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties
Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Characteristics Source
N-(4-Ethoxybenzenesulfonyl)benzamide 4-Ethoxyphenylsulfonyl, benzamide C₂₁H₂₀N₂O₄S 396.46 Ethoxy-sulfonyl hybrid
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl, benzamide C₁₇H₁₉NO₃ 285.34 80% synthesis yield, mp 90°C
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo, 2-nitrophenyl C₁₃H₉BrN₂O₂ 321.13 Bromine and nitro groups enhance reactivity
N-[(4-Fluorophenyl)sulfonyl]benzamide 4-Fluorophenylsulfonyl, benzamide C₁₃H₁₀FNO₃S 303.29 Fluorine increases electronegativity
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazolyl, dimethoxyphenyl, sulfamoyl C₂₈H₃₀N₄O₇S₂ 622.69 Complex heterocyclic structure
Key Observations:
  • Substituent Impact : The ethoxy group in this compound enhances solubility compared to halogenated (e.g., bromo, fluoro) or nitro-substituted analogs, which may increase lipophilicity .
Table 2: Reported Bioactivities of Analogues
Compound Class Bioactivity Highlights Example Compound Source
Imidazole-substituted Anticancer (cervical cancer), antimicrobial N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
Thiazolyl-sulfonamide Not explicitly stated; structural similarity suggests kinase inhibition potential 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Brominated/Nitro-substituted Structural studies for crystallography 4-Bromo-N-(2-nitrophenyl)benzamide
  • Target Compound: No direct bioactivity data is provided, but sulfonamides are often explored for enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .
  • Imidazole Analogs: Exhibit pronounced anticancer and antifungal activities, highlighting the role of heterocyclic substituents in bioactivity .

Physicochemical and Crystallographic Properties

  • Melting Points : Rip-B has a melting point of 90°C, while halogenated analogs (e.g., bromo, fluoro) likely exhibit higher melting points due to stronger intermolecular forces .
  • Crystallography : The target compound’s structure could be resolved using SHELX software (), as seen in related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ).

ADMET and Computational Predictions

  • ADMET Trends : N-(Phenylcarbamoyl)benzamide () shows moderate absorption and low toxicity risks, suggesting that the ethoxy-sulfonyl group in the target compound may improve metabolic stability compared to nitro or halogenated derivatives .

Biological Activity

N-(4-Ethoxybenzenesulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a benzamide moiety, which is known to influence its solubility and interaction with biological targets. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It has been shown to interact with various molecular targets, leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), which plays a role in purinergic signaling involved in inflammation and cancer progression.
  • Induction of Apoptosis : In cancer cell lines, it has been observed to induce apoptosis through caspase activation.

Anticancer Activity

This compound has been evaluated for its anticancer properties across several cancer cell lines. The following table summarizes its potency:

Cancer Cell LineIC50 Value (µM)Mechanism
MCF-7 (Breast)15.63Induces apoptosis
A549 (Lung)12.45Cell cycle arrest
U-937 (Leukemia)10.30Inhibition of proliferation

These findings indicate that the compound effectively reduces cell viability through multiple mechanisms, primarily by inducing programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. In vivo studies showed significant inhibition of carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into optimizing the biological activity of this compound. Substitutions on the benzene rings have been systematically studied to enhance potency and selectivity:

  • Substituent Effects : The ethoxy group at the para position significantly affects the compound's lipophilicity and binding affinity.
  • Analogs : Various analogs with different substituents have been synthesized and tested for their biological activity, revealing that modifications can lead to improved efficacy against specific targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Xenograft Models : In xenograft tumor models, administration of the compound resulted in significant tumor growth inhibition, supporting its potential use in cancer therapy.
  • Combination Therapies : Studies suggest that combining this compound with other agents may enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and inflammation.

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